Piperidine-2,3-dione

描述

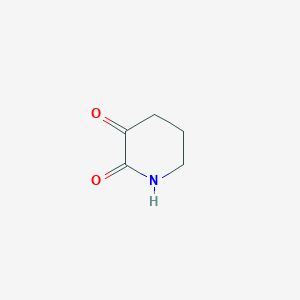

Piperidine-2,3-dione is an organic compound that belongs to the class of piperidinediones. It is characterized by a six-membered ring containing two ketone groups at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Piperidine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of cyclopentanone oxime with phosphorus pentachloride in chloroform, followed by heating and subsequent treatment with phosphorus oxychloride, yields this compound . Another method involves the use of β-keto esters, which undergo cyclization in the presence of sodium hydride and butyllithium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as cyclopentanone oxime and β-keto esters. The reaction conditions are optimized to ensure high yields and purity of the final product.

化学反应分析

Types of Reactions: Piperidine-2,3-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex piperidine derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted piperidines, alcohols, and various piperidine derivatives.

科学研究应用

Piperidine-2,3-dione has a wide range of applications in scientific research:

作用机制

The mechanism of action of piperidine-2,3-dione involves its interaction with various molecular targets. For instance, it can bind to DNA via intercalation, disrupting the replication process and exhibiting antitumor activity . Additionally, it can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .

相似化合物的比较

Piperidine-2,4-dione: Similar in structure but differs in the position of the ketone groups.

Piperidine-2,6-dione: Another related compound with ketone groups at the 2 and 6 positions.

Uniqueness: Piperidine-2,3-dione is unique due to its specific reactivity and the ability to form a variety of derivatives with significant biological and industrial applications. Its structural configuration allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

生物活性

Piperidine-2,3-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known as 2,3-piperidinedione, features a six-membered ring with two carbonyl groups at the 2 and 3 positions. Its molecular formula is and it has a molecular weight of 97.11 g/mol. The compound's structure allows for various chemical modifications that can enhance its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of β-amino acids : This method involves the reaction of β-amino acids with suitable reagents to form the piperidine ring.

- Refluxing in alcohols : A common approach is refluxing in solvents like ethanol, which promotes the formation of piperidine derivatives with high yields .

Antimicrobial Properties

This compound derivatives have shown significant antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus, while showing no antifungal activity against Candida albicans and Aspergillus niger (Table 1) .

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 2c | E. coli | 14.23 |

| 2d | Bacillus subtilis | 15.34 |

| 3c | Staphylococcus aureus | 21.34 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that this compound can bind to DNA, potentially disrupting replication processes and exhibiting antitumor activity . For instance, derivatives have been tested against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), demonstrating significant antiproliferative effects.

The biological activity of this compound involves several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function.

- Enzyme Inhibition : Piperidine derivatives may act as inhibitors of specific enzymes involved in metabolic pathways.

- Antimicrobial Mechanisms : The observed antibacterial effects may result from the disruption of bacterial cell wall synthesis or protein function .

Study on Antimycobacterial Activity

A recent study evaluated the antimycobacterial activity of piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains . These findings suggest potential applications in treating tuberculosis.

Evaluation Against Cancer Cell Lines

In an evaluation of various piperidine derivatives against cancer cell lines, compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This highlights the potential of this compound derivatives in cancer therapy.

属性

IUPAC Name |

piperidine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMOHEDUVVUVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。